molecular formula C18H11ClN4O6 B12587503 Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- CAS No. 647852-97-9

Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-

Cat. No.: B12587503
CAS No.: 647852-97-9
M. Wt: 414.8 g/mol
InChI Key: LEVRUBBRPIBVDG-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- is a complex organic compound known for its unique chemical structure and properties. It is a cell-permeable chloro-nitro-benzamido compound that acts as a potent, specific, irreversible, and high-affinity antagonist of peroxisome proliferator-activated receptor gamma (PPARγ) with a Ki of 1 nM .

Preparation Methods

The synthesis of Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- involves multiple steps, including the introduction of chloro and nitro groups to the benzamide core. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols.

Scientific Research Applications

Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding irreversibly to PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. By antagonizing PPARγ, it inhibits the receptor’s activity, leading to changes in gene expression and subsequent biological effects. This mechanism is particularly relevant in the context of metabolic diseases and cancer .

Comparison with Similar Compounds

Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- can be compared with other similar compounds such as:

Properties

CAS No.

647852-97-9

Molecular Formula

C18H11ClN4O6

Molecular Weight

414.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzamide

InChI

InChI=1S/C18H11ClN4O6/c19-16-7-3-12(22(25)26)9-15(16)18(24)21-11-1-5-14(6-2-11)29-17-8-4-13(10-20-17)23(27)28/h1-10H,(H,21,24)

InChI Key

LEVRUBBRPIBVDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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